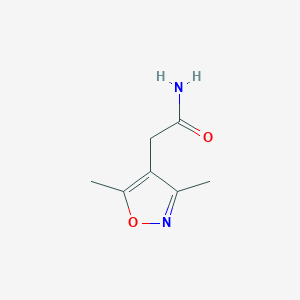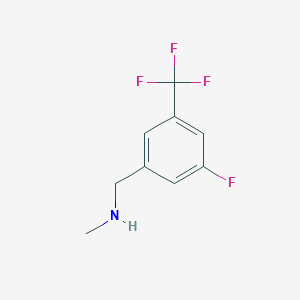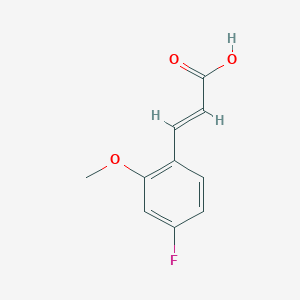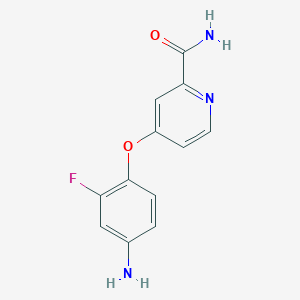
2-Benzyl-4-methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving 2-Benzyl-4-methylpyrimidine-5-carboxylic acid are not mentioned in the sources I found. Pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
2-Benzyl-4-methylpyrimidine-5-carboxylic acid: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be designed to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative disorders .
Anticancer Activity
The compound has been utilized in the synthesis of new derivatives that exhibit anticancer activity. These derivatives, such as quinazolin-4(3H)-one, are synthesized to target various cancer cell lines, aiming to inhibit their growth and proliferation .
Antimicrobial Activity
Pyrimidine and its derivatives, including 2-Benzyl-4-methylpyrimidine-5-carboxylic acid , have shown antimicrobial activity. This makes them valuable in the development of new antimicrobial drugs that can be used to treat bacterial and fungal infections .
Antiviral Activity
The antiviral properties of pyrimidine derivatives make them candidates for the development of antiviral medications. These compounds can be engineered to interfere with viral replication and are studied in the context of diseases such as HIV, influenza, and hepatitis .
Chemical Building Blocks
2-Benzyl-4-methylpyrimidine-5-carboxylic acid: serves as a chemical building block in various synthetic pathways. It is used to construct complex molecules for research purposes, highlighting its versatility in organic synthesis .
Stearoyl-CoA Desaturase (SCD) Modulators
This compound is used in the preparation of substituted pyridazine- and pyridinecarboxamides as modulators of SCD. SCD is an enzyme involved in lipid metabolism, and its modulation is significant in the study of metabolic diseases, obesity, and diabetes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)8-14-12(15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWCFIRNKMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)



![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)


![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)